molecular formula C25H33N3O3 B2829487 N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)-2-(p-tolyloxy)acetamide CAS No. 921922-27-2

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)-2-(p-tolyloxy)acetamide

Cat. No.: B2829487
CAS No.: 921922-27-2
M. Wt: 423.557
InChI Key: VZFUFKJUMLPKDZ-UHFFFAOYSA-N
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Description

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)-2-(p-tolyloxy)acetamide is a complex organic compound that features a quinoline derivative, a morpholine ring, and a p-tolyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)-2-(p-tolyloxy)acetamide typically involves multiple steps:

    Formation of the Quinoline Derivative: The starting material, 1-methyl-1,2,3,4-tetrahydroquinoline, is synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.

    Attachment of the Morpholine Ring: The quinoline derivative is then reacted with 2-chloroethylmorpholine under basic conditions to form the morpholinoethyl group.

    Introduction of the p-Tolyloxy Group: The final step involves the reaction of the intermediate with p-tolyloxyacetic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

    Substitution: The morpholinoethyl group can participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) are often employed.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)-2-(p-tolyloxy)acetamide has potential as a ligand for studying receptor interactions. Its structural features may enable it to bind to specific biological targets, facilitating research in receptor-ligand dynamics.

Medicine

In medicinal chemistry, this compound is of interest for its potential therapeutic properties. It may act as a lead compound for the development of drugs targeting specific diseases, such as neurological disorders or cancers.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)-2-(p-tolyloxy)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety may facilitate binding to DNA or proteins, while the morpholinoethyl group could enhance solubility and bioavailability. The p-tolyloxy group may contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)-2-(phenoxy)acetamide: Similar structure but with a phenoxy group instead of a p-tolyloxy group.

    N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidinoethyl)-2-(p-tolyloxy)acetamide: Contains a piperidinoethyl group instead of a morpholinoethyl group.

Uniqueness

The uniqueness of N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)-2-(p-tolyloxy)acetamide lies in its combination of structural features, which may confer distinct biological activities and chemical reactivity. The presence of the morpholinoethyl group, in particular, may enhance its pharmacokinetic properties compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]-2-(4-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O3/c1-19-5-8-22(9-6-19)31-18-25(29)26-17-24(28-12-14-30-15-13-28)21-7-10-23-20(16-21)4-3-11-27(23)2/h5-10,16,24H,3-4,11-15,17-18H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZFUFKJUMLPKDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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